2-Nitro-5-(trifluoromethyl)phenol
Description
Historical Context and Discovery of 2-Nitro-5-(trifluoromethyl)phenol
While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry and the study of nitrated aromatic compounds. The introduction of trifluoromethyl groups into organic molecules became a significant area of research following the discovery of their profound effects on biological activity in the mid-20th century. mdpi.com Similarly, the nitration of phenols is a classic and well-established reaction in organic chemistry, often used to create intermediates for dyes, pharmaceuticals, and other specialty chemicals. youtube.com
The synthesis of related compounds, such as 2-amino-5-nitrophenol, has been explored through various methods, including the nitration of o-aminophenol derivatives. researchgate.netguidechem.com The preparation of other substituted nitrophenols, like 4-chloro-2-methyl-5-nitrophenol, has been achieved by nitrating a corresponding phenylsulfonate ester followed by hydrolysis. google.com A common method for synthesizing nitrophenols involves the direct nitration of a phenol (B47542) with nitric acid. youtube.comchemicalbook.com It is plausible that this compound was first prepared through a similar nitration reaction of 3-(trifluoromethyl)phenol (B45071).
Significance of the Trifluoromethyl and Nitro Groups in Phenolic Compounds for Research
The presence of both a trifluoromethyl (-CF3) group and a nitro (-NO2) group on a phenol ring dramatically influences its chemical properties and, consequently, its research applications.
Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.commdpi.com Its incorporation into phenolic compounds can significantly increase their acidity by stabilizing the corresponding phenoxide ion. The lipophilicity of a molecule is also enhanced by the presence of a -CF3 group, which can improve its transport across biological membranes. mdpi.com This property, along with its metabolic stability, makes the trifluoromethyl group a valuable addition in the design of pharmaceuticals and agrochemicals. mdpi.commdpi.combohrium.com
Nitro Group: The nitro group is also a powerful electron-withdrawing group. Its presence on the aromatic ring deactivates it towards electrophilic substitution and increases the acidity of the phenolic proton. acs.org Phenols containing nitro groups are key intermediates in the synthesis of a wide range of compounds. mdpi.com Furthermore, nitroaromatic compounds are investigated for their potential in various applications, including as fluorescent probes and in the development of therapeutic agents. mdpi.com
The combination of these two groups on a phenol ring results in a molecule with a highly acidic phenolic proton and an electron-deficient aromatic system, making it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. bldpharm.com
Overview of Research Trajectories for this compound and its Analogues
Research involving this compound and its analogues has generally focused on a few key areas:
Synthetic Intermediates: Due to its functional groups, this compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the phenol group can undergo various reactions, allowing for the construction of a diverse range of derivatives.
Medicinal Chemistry: The structural features of this compound are relevant to drug design. For instance, an analogue, 2-amino-5-nitro-4-(trifluoromethyl)phenol, is a known human metabolite of 4-nitro-3-(trifluoromethyl)aniline. nih.gov The study of such compounds and their analogues helps in understanding metabolic pathways and in the design of new drug candidates. The anti-inflammatory and other biological activities of phenolic compounds are well-documented, and the introduction of trifluoromethyl and nitro groups can modulate these properties. mdpi.comnih.gov
Materials Science: Phenolic compounds with electron-withdrawing groups can be used in the development of specialty polymers and other functional materials. The specific electronic properties imparted by the nitro and trifluoromethyl groups can be exploited in the design of materials with desired optical or electronic characteristics.
Analogues such as 3-nitro-5-(trifluoromethyl)phenol (B1302564) and 2-nitro-6-[2-(trifluoromethyl)phenyl]phenol are also subjects of scientific interest, indicating a broader exploration of the chemical space around nitrated trifluoromethylphenols. acubiochem.comnih.gov The development of new methods for the trifluoromethylation of phenols continues to be an active area of research, suggesting a sustained interest in this class of compounds. chemistryviews.org
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 402-17-5 |
| Molecular Formula | C7H4F3NO3 |
| Molecular Weight | 207.11 g/mol |
| Appearance | Pale-yellow to Yellow-brown Liquid |
| IUPAC Name | This compound |
Data sourced from Sigma-Aldrich and BLD Pharm. bldpharm.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-5(11(13)14)6(12)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYLHATVWKUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555755 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-17-5 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactions of 2 Nitro 5 Trifluoromethyl Phenol
Advanced Synthetic Routes for 2-Nitro-5-(trifluoromethyl)phenol
The synthesis of this compound can be approached through several strategic pathways, each leveraging different precursors and reaction types to achieve the target molecular architecture.
Nitration Strategies for Trifluoromethylated Precursors
A primary and direct method for synthesizing this compound is the electrophilic nitration of 3-(trifluoromethyl)phenol (B45071). In this reaction, the starting phenol (B47542) possesses two directing groups on the aromatic ring: the hydroxyl group (-OH) and the trifluoromethyl group (-CF3). The hydroxyl group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the trifluoromethyl group is a deactivating, meta-directing group. youtube.com The directing effects of both substituents converge on position 2 (ortho to -OH, meta to -CF3) and position 6 (ortho to -OH, meta to -CF3), favoring the formation of the desired product.
The nitration is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid like sulfuric acid. chemicalbook.comnih.gov For instance, the nitration of 3-phenylphenol (B1666291) with nitric acid in acetic acid demonstrates a typical procedure for nitrating a substituted phenol. chemicalbook.com Similarly, patents have described the nitration of trifluoromethyl-substituted precursors; for example, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) is readily nitrated using a nitrating acid mixture. nih.gov
| Precursor Example | Reagents | Conditions | Product Example | Reference |
| 3-Phenylphenol | 6 N HNO₃ in Acetic Acid | Ice bath, then room temperature for 30 min | Mixture of nitrated phenylphenols | chemicalbook.com |
| Methyl m-fluorobenzoate | Potassium nitrate (B79036) in Sulfuric Acid | Cooled to 5°C | Methyl 5-Fluoro-2-nitrobenzoate | google.com |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture | Not specified | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | nih.gov |
This table presents examples of nitration reactions on substituted benzene (B151609) rings, illustrating common conditions and reagents applicable to the synthesis of nitroaromatic compounds.
Formation of Phenolic Systems from Nitrobenzene (B124822) Derivatives
An alternative synthetic strategy involves constructing the phenolic hydroxyl group on a pre-existing nitrobenzene derivative. A common and well-established laboratory method for converting an aromatic amine to a phenol involves diazotization followed by hydrolysis. quora.com This multi-step process would begin with a suitably substituted aniline (B41778).
The general sequence is as follows:
Reduction: A nitrobenzene compound is first reduced to the corresponding aniline. doubtnut.comaskiitians.com For example, nitrobenzene can be reduced to aniline using reagents like tin (Sn) and hydrochloric acid (HCl). quora.comdoubtnut.com
Diazotization: The resulting aniline derivative is then treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in a strong acid at low temperatures (0–5°C) to form a diazonium salt. doubtnut.comgoogle.com
Hydrolysis: The diazonium salt is subsequently hydrolyzed, often by warming in water, to replace the diazonium group with a hydroxyl group, yielding the target phenol. quora.comdoubtnut.com A patent for the synthesis of the isomeric 3-(trifluoromethyl)-4-nitrophenol utilizes this method, starting from 3-(trifluoromethyl)-4-nitro-aniline and hydrolyzing the corresponding diazonium salt in a boiling mixture of xylene and aqueous copper sulfate (B86663) solution. google.com
| Step | Description | Typical Reagents | Intermediate/Product | Reference |
| 1 | Reduction of Nitro Group | Sn and HCl | Aniline derivative | doubtnut.com |
| 2 | Formation of Diazonium Salt | NaNO₂ and HCl (0-5°C) | Diazonium salt | doubtnut.com |
| 3 | Hydrolysis of Diazonium Salt | H₂O, heat | Phenol derivative | doubtnut.com |
This table outlines the sequential conversion of a nitrobenzene derivative into a phenol via an aniline intermediate.
Direct Functionalization Approaches for Phenols
The direct functionalization of phenol to introduce both a nitro group and a trifluoromethyl group in a single or sequential C-H functionalization process is challenging. researchgate.net The phenolic hydroxyl group is a powerful activating ortho-, para-director, meaning that typical electrophilic substitution reactions on phenol yield a mixture of ortho- and para-substituted products. byjus.comresearchgate.net Achieving substitution at the meta-position, as required for the placement of the trifluoromethyl group relative to the hydroxyl, is not feasible through classical electrophilic aromatic substitution on phenol itself. Such meta-selective functionalization generally requires specialized directing group strategies that are not inherent to this transformation. researchgate.net
Regioselective Synthesis of Trifluoromethylated Phenols
Achieving the specific arrangement of substituents (regiochemistry) in this compound is critical and is determined by the synthetic route. In the nitration of 3-(trifluoromethyl)phenol (Section 2.1.1), the regioselectivity is dictated by the combined directing effects of the existing -OH and -CF₃ groups. youtube.com
More advanced methods focus on constructing the aromatic ring itself to ensure the correct placement of substituents. A notable example is the TiCl₄-mediated [3+3] cyclocondensation, which has been used to prepare functionalized 5-aryl-3-(trifluoromethyl)phenols with high regioselectivity. researchgate.net Such methods build the trifluoromethylated phenol core from acyclic precursors, offering precise control over the final substitution pattern.
Chemical Reactivity and Transformation Studies of this compound
The reactivity of the this compound aromatic ring is governed by the electronic properties of its three substituents.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is generally considered deactivated towards further electrophilic aromatic substitution. This is due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃). youtube.com These groups reduce the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.commasterorganicchemistry.com
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -OH (Hydroxyl) | Electron Donating | Activating | Ortho, Para |
| -NO₂ (Nitro) | Electron Withdrawing | Deactivating | Meta |
| -CF₃ (Trifluoromethyl) | Electron Withdrawing | Deactivating | Meta |
This table summarizes the electronic effects and directing influences of the substituents on the aromatic ring of this compound.
Nucleophilic Substitution Reactions
The chemical behavior of this compound is significantly influenced by the presence of both a nitro group and a trifluoromethyl group on the aromatic ring. These strong electron-withdrawing groups activate the benzene ring towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org The hydroxyl group of the phenol can be deprotonated to form a phenoxide, a potent nucleophile that can participate in reactions such as the Williamson ether synthesis. lumenlearning.commasterorganicchemistry.comkhanacademy.orgchem-station.comyoutube.com
In a typical Williamson ether synthesis, the phenoxide of this compound would be reacted with an alkyl halide to form the corresponding ether. The reaction proceeds via an SN2 mechanism, and therefore, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The choice of a strong base, such as sodium hydride (NaH), is often employed to ensure complete deprotonation of the phenol. youtube.com The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate this type of reaction. chem-station.com
The general scheme for the Williamson ether synthesis starting from this compound is as follows:
Reaction Scheme: Williamson Ether Synthesis
OH O- Na+ O-R
| | |
/ \ / \ / \
---C6H3(NO2)(CF3) + NaH -> ---C6H3(NO2)(CF3) + R-X -> ---C6H3(NO2)(CF3) + NaX
Where R is an alkyl group and X is a halide.
Reduction of the Nitro Group to Amine Functionality
The reduction of the nitro group in this compound to an amine functionality is a pivotal transformation, yielding 2-Amino-5-(trifluoromethyl)phenol, a valuable intermediate in the synthesis of various more complex molecules. A variety of reducing agents and reaction conditions can be employed to achieve this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups. google.com
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. google.com Acetic acid is sometimes used as a solvent, which can also influence the reaction rate and selectivity.
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used. Common hydrogen donors include formic acid, ammonium (B1175870) formate, or hydrazine (B178648) in the presence of a catalyst like Pd/C. nih.gov This method can be advantageous for its milder reaction conditions and avoidance of high-pressure hydrogen gas.
Chemical Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) are also effective for the reduction of nitroarenes.
The table below summarizes various methodologies applicable to the reduction of the nitro group in this compound.
| Method | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, Acetic Acid, Room Temperature | 2-Amino-5-(trifluoromethyl)phenol | google.com |
| Transfer Hydrogenation | Formic Acid, Pd/C, 30-40 °C | 2-Amino-5-(trifluoromethyl)phenol | nih.gov |
| Chemical Reduction | Fe, HCl, Reflux | 2-Amino-5-(trifluoromethyl)phenol | Generic Method |
| Chemical Reduction | Sn, HCl, Reflux | Generic Method | Generic Method |
| Chemical Reduction | Zn, HCl, Reflux | Generic Method | Generic Method |
Derivatization Strategies for Spectroscopic Analysis
For the purpose of analytical determination, particularly using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), this compound often requires derivatization to enhance its volatility, thermal stability, or chromatographic behavior.
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in phenols. researchgate.netnih.govnih.gov The process involves replacing the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This transformation reduces the polarity of the molecule and increases its volatility, making it more amenable to GC analysis. researchgate.net
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). The reaction is typically carried out in an aprotic solvent, and the resulting silyl (B83357) ether is then analyzed by GC-MS. researchgate.netnih.gov
Alkylation for Chromatographic Determination
Alkylation is another derivatization strategy that can be employed, particularly for analysis by HPLC. sielc.com The phenolic hydroxyl group can be converted into an ether, for instance, by reaction with an alkylating agent in the presence of a base. This modification can alter the polarity and retention characteristics of the compound, allowing for better separation and detection. For HPLC analysis with UV detection, the choice of the alkyl group can be tailored to optimize the chromatographic separation from other components in a mixture.
Advanced Mechanochemical Conversions
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods. Ball milling is a common technique used in mechanochemistry. nih.gov
The reduction of nitrophenols has been successfully achieved using mechanochemical methods. For instance, the mechanochemical C-H trifluoromethylation of aromatic compounds has been reported, highlighting the potential for solid-state radical reactions. nih.gov Furthermore, the mechanochemical conversion of aromatic amines to aryl trifluoromethyl ethers has been developed, showcasing the versatility of this technique for synthesizing fluorinated compounds. acs.org
While specific studies on the mechanochemical conversion of this compound are not extensively documented, the successful application of these methods to similar compounds suggests that mechanochemical approaches could be a promising avenue for the synthesis and transformation of this molecule, potentially leading to cleaner and more efficient reaction pathways.
Computational Chemistry and Spectroscopic Characterization of 2 Nitro 5 Trifluoromethyl Phenol
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies provide a microscopic view of the behavior of 2-Nitro-5-(trifluoromethyl)phenol, offering predictions of its electronic properties and reactivity. While specific peer-reviewed computational studies exclusively on this compound are not widely available, the principles of standard computational methods can be applied to understand its theoretical characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) Investigations of Electronic Structure
Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational methods in computational chemistry for investigating the electronic structure of molecules. austinpublishinggroup.com DFT methods, such as the popular B3LYP functional, calculate the electron density of a system to determine its energy and other properties. nih.gov This approach is known for providing a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net The Hartree-Fock method is another ab initio approach that solves the Schrödinger equation for a multi-electron system in an approximate way, providing a basis for more complex calculations. austinpublishinggroup.com
For a molecule like this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. These properties include the total energy, dipole moment, and the distribution of atomic charges, which offer insights into the molecule's polarity and the reactivity of different atomic sites. While specific calculated values for this compound are not present in the surveyed literature, studies on similar molecules, such as other substituted phenols or nitroaromatic compounds, routinely employ these methods to predict their structural and electronic characteristics. austinpublishinggroup.comresearchgate.net
Molecular Orbitals (FMOs) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net In this compound, the electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The presence of the phenolic hydroxyl (-OH) group, an electron-donating group, would raise the energy of the HOMO. The interplay of these groups dictates the precise energies of the frontier orbitals. While exact energy values for this compound are not available in the searched literature, analysis of related compounds like 2-methoxy-5-[4-nitro-3-(trifluoromethyl)phenyl]phenanthridin-6(5H)-one has utilized such calculations to understand electronic behavior. researchgate.net
Table 1: General Principles of Frontier Molecular Orbital (FMO) Analysis
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. libretexts.org An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the phenolic hydroxyl group, due to the high electronegativity of oxygen. Conversely, a positive potential (blue) would likely be observed around the hydrogen atom of the hydroxyl group and potentially near the trifluoromethyl group. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, and for identifying reactive sites. researchgate.net
Thermodynamic Property Calculations
Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.comresearchgate.net These calculations are often performed using DFT methods and provide essential data for understanding the stability and energy of a compound under various conditions.
While specific calculated thermodynamic data for this compound are not available in the searched literature, data for the related compound 2-nitrophenol (B165410) can provide some context. Thermodynamic properties are crucial for chemical process design and safety analysis.
Table 2: Selected Thermodynamic Properties for the Related Compound 2-Nitrophenol
| Property | Value | Unit |
| Standard solid enthalpy of combustion (ΔcH°solid) | -2887.00 to -2871.00 | kJ/mol |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 20.90 | kJ/mol |
| Normal melting (fusion) point (Tfus) | 318.15 | K |
| Normal Boiling Point Temperature (Tboil) | 489.0 | K |
| Source: Cheméo. Data is for 2-Nitrophenol, not this compound. chemeo.com |
Advanced Spectroscopic Analyses
Spectroscopic techniques are essential for elucidating the structure and environment of atoms within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. For a fluorinated compound like this compound, both ¹H-NMR and ¹⁹F-NMR are highly relevant.
¹⁹F-NMR is particularly useful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment, spanning a large range of over 800 ppm. The trifluoromethyl (-CF₃) group typically appears as a singlet in a proton-decoupled ¹⁹F-NMR spectrum. Its chemical shift provides information about the electronic effects of the other substituents on the aromatic ring. For trifluoromethyl groups attached to an aromatic ring, chemical shifts commonly fall in the range of -50 to -70 ppm relative to the standard CFCl₃. wikipedia.orgazom.com
While a specific ¹⁹F-NMR spectrum for this compound was not found in the searched literature, the principles of ¹⁹F-NMR allow for a prediction of its general features. The strong electron-withdrawing nature of the nitro group ortho to the hydroxyl group and meta to the trifluoromethyl group would influence the electron density around the fluorine atoms, affecting their chemical shift.
Table 3: General Characteristics of ¹⁹F-NMR Spectroscopy
| Feature | Description | Relevance to this compound |
| High Sensitivity | The ¹⁹F nucleus is highly receptive to NMR measurements. wikipedia.org | Allows for detection even with small sample sizes. |
| Wide Chemical Shift Range | Spans approximately 800 ppm, leading to less signal overlap. wikipedia.org | The -CF₃ group signal is expected to be well-resolved. |
| Spin-Spin Coupling | ¹⁹F nuclei couple with other active nuclei (e.g., ¹H, ¹³C, other ¹⁹F). | Can provide additional structural information about neighboring atoms. |
| Typical -CF₃ Shift | Aromatic -CF₃ groups often resonate between -50 and -70 ppm. wikipedia.org | The specific shift would be influenced by the -NO₂ and -OH groups. |
Vibrational Spectroscopy: FT-IR and Raman Spectroscopy
Expected Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | General Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| NO₂ | Asymmetric Stretching | 1500-1560 |
| NO₂ | Symmetric Stretching | 1335-1380 |
| C-F (in CF₃) | Stretching | 1000-1400 |
This table is illustrative and based on general group frequencies. Specific values for the target compound are not available.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Published experimental mass spectra and detailed fragmentation patterns for this compound are not available in the surveyed databases. In mass spectrometry, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (207.11). High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.
Common fragmentation patterns for related nitrophenols often involve the loss of the nitro group (NO₂), nitric oxide (NO), or carbon monoxide (CO). The presence of the trifluoromethyl group would likely lead to characteristic fragments involving the loss of CF₃ or related ions.
Hypothetical Fragmentation Data
| Ion | m/z (Nominal) | Description |
|---|---|---|
| [C₇H₄F₃NO₃]⁺ | 207 | Molecular Ion |
| [C₇H₄F₃O₂]⁺ | 161 | Loss of NO₂ |
| [C₇H₄F₃NO₂]⁺ | 191 | Loss of O |
| [C₆H₄F₃O₃]⁺ | 179 | Loss of CO from molecular ion |
This table represents hypothetical fragmentation pathways. Experimental data is required for confirmation.
UV-Vis Spectroscopy for Electronic Absorption Properties
Specific experimental UV-Vis absorption spectra for this compound are not documented in the available literature. Phenolic compounds display absorption bands in the ultraviolet region due to π-π* transitions of the benzene (B151609) ring. The presence of a nitro group (a chromophore) and a trifluoromethyl group would be expected to shift the absorption maxima (λmax) compared to unsubstituted phenol (B47542). For instance, 2-nitrophenol exhibits absorption maxima around 279 nm and 351 nm, which are attributed to charge transfer transitions from the phenol to the nitro group. nih.gov A similar profile, with potential shifts due to the electronic effects of the CF₃ group, would be anticipated for this compound.
X-ray Crystallography for Solid-State Characterization
A published crystal structure for this compound is not available. Therefore, a definitive experimental analysis of its solid-state characteristics, including molecular conformation, dihedral angles, hydrogen bonding, and potential rotational disorder, cannot be provided.
Without crystallographic data, the precise conformation and dihedral angles of the molecule in the solid state are unknown. Computational modeling could provide theoretical insights, but experimental verification is necessary. Key dihedral angles would include the orientation of the nitro group and the hydroxyl group relative to the plane of the benzene ring.
The molecule contains both a hydroxyl group (a hydrogen bond donor) and a nitro group (a potential hydrogen bond acceptor). It is highly probable that the molecule forms intramolecular hydrogen bonds between the hydroxyl hydrogen and an oxygen of the adjacent nitro group, a feature common in ortho-nitrophenols. cas.org This intramolecular interaction would influence the compound's physical properties. Intermolecular hydrogen bonding might also occur, linking molecules in the crystal lattice.
The trifluoromethyl group is known to exhibit rotational disorder in the solid state, a phenomenon where the group can occupy multiple orientations within the crystal lattice. This has been observed in the crystal structures of other trifluoromethyl-containing aromatic compounds. It is plausible that this compound would also display this characteristic, but this can only be confirmed through X-ray diffraction analysis.
Advanced Research Applications of 2 Nitro 5 Trifluoromethyl Phenol and Its Derivatives
Medicinal Chemistry and Pharmaceutical Research
In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance properties such as metabolic stability, membrane permeability, and binding affinity. nih.gov The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals. nih.gov Similarly, aromatic nitro compounds are recognized as important building blocks and pharmacophores in drug discovery, often associated with a range of biological effects. nih.govresearchgate.net The combination of these groups in 2-nitro-5-(trifluoromethyl)phenol derivatives has led to their investigation in several areas of pharmaceutical research.
The quest for effective antiviral therapies is a major focus of pharmaceutical research. Phenolic compounds, in general, are known to exhibit activity against a wide array of viruses. nih.gov The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, with NS3/4A protease inhibitors being a key component of many combination therapies. nih.gov
Research into HCV protease inhibitors has shown that fluorination can be a successful strategy to overcome drug resistance. nih.gov Specifically, substituting a methyl group with a trifluoromethyl group in the P4 cap of certain inhibitors has been shown to improve potency against resistant viral variants. nih.gov While direct research on this compound as an HCV protease inhibitor is not prominently detailed in available literature, its structural motifs are relevant. The trifluoromethylphenyl group is a component of interest in designing new bioactive molecules. The development of dual DAA therapies, sometimes combining an NS3 protease inhibitor with an NS5A inhibitor, has proven effective, underscoring the need for a diverse pool of inhibitor scaffolds. natap.org The synthesis of complex macrocyclic compounds for treating HCV often involves various substituted aromatic building blocks, a role for which derivatives of this compound could be suited. google.com
The trifluoromethyl group and the nitro group are both known to contribute to the antimicrobial properties of organic compounds. nih.govmdpi.com Derivatives containing these functional groups have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.
Antibacterial Activity : Studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have yielded compounds that are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, a derivative with a trifluoromethyl substitution showed a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against an MRSA strain. nih.gov Other research into fluorinated chalcones has demonstrated that the presence of a trifluoromethyl group can enhance activity against Gram-negative bacteria like Escherichia coli and Proteus vulgaris. nih.gov
Antifungal Activity : The antifungal potential of nitrophenol derivatives has also been explored. Research on 2-amino-4-nitrophenol (B125904) derivatives showed that modifying the amino group could increase fungicidal activity against specific phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov In other studies, derivatives of 2-allylphenol (B1664045) demonstrated significant antifungal activity against Botrytis cinerea, with efficacy being enhanced when a nitro group was present in the para position relative to the hydroxyl group. nih.gov This suggests that the 5-nitro position in this compound is favorable for potential antifungal applications.
The table below summarizes the antimicrobial activities of related compound classes.
| Compound Class | Target Organism | Key Findings |
| N-(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria (e.g., MRSA) | Effective growth inhibitors; can prevent and eradicate biofilms. nih.gov |
| Trifluoromethyl-substituted chalcones | Gram-negative bacteria (E. coli, P. vulgaris) | Showed significantly higher activity than benzyl (B1604629) penicillin in some cases. nih.gov |
| 2-Amino-4-nitrophenol derivatives | Phytopathogenic fungi | Modifications increased inhibitory effects on Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov |
| Nitro-substituted 2-allylphenols | Botrytis cinerea | The presence of a nitro group enhanced antifungal activity. nih.gov |
Nitroaromatic and nitroheterocyclic compounds are a cornerstone of research into new treatments for trypanosomal infections like Human African Trypanosomiasis (HAT), also known as African sleeping sickness. nih.gov The drug nifurtimox, a nitrofuran, is a key component of combination therapy for HAT. acs.org
Research has focused on synthesizing novel nitro-containing compounds with improved potency and lower toxicity. A study on 5-nitro-2-furancarboxylamides revealed analogues that were approximately 1000-fold more potent in vitro against Trypanosoma brucei than nifurtimox. nih.govacs.org Interestingly, a related analogue, 2-trifluoromethylphenol 22r, was also synthesized and tested. acs.org Although this specific compound showed high instability under the test conditions, the research highlights the active exploration of trifluoromethyl-substituted phenols in this therapeutic area. acs.org Further studies on nitroisoxazole derivatives have also been conducted to assess their activity against Trypanosoma cruzi, the parasite causing Chagas disease, indicating that the nitro group is crucial for generating free radicals that contribute to trypanocidal activity. nih.gov
This compound is a valuable intermediate or building block in organic synthesis due to the versatile reactivity of its functional groups. nih.govfrontiersin.org Aromatic nitro compounds are considered ideal starting materials for creating pharmaceutically relevant molecules because the nitro group can be easily transformed into other functional groups, most notably an amino group via reduction. researchgate.netnih.gov
This transformation provides access to a wide range of substituted anilines that are precursors to more complex bioactive molecules. The trifluoromethyl group adds value by often enhancing the biological efficacy and pharmacokinetic profile of the final compound. nih.gov The compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a closely related structure, serves as a key precursor for synthesizing 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a promising new class of antitubercular agents. nih.gov This demonstrates how the specific arrangement of chloro, nitro, and trifluoromethyl groups on a benzene (B151609) ring provides a scaffold for building potent therapeutic agents. The broad utility of nitro compounds and fluorinated aromatics in synthesizing bioactive molecules for various therapeutic areas, from anticancer to anti-inflammatory agents, positions this compound as a significant tool for medicinal chemists. nih.govmdpi.com
Agrochemical and Pesticide Development
The inclusion of a trifluoromethyl group is a highly successful strategy in modern agrochemical design. nih.gov Over half of the pesticides introduced in the last two decades contain fluorine, and a significant portion of these feature a trifluoromethyl group. nih.gov This substituent can enhance the efficacy, stability, and selectivity of active ingredients.
Derivatives of this compound are investigated for their potential use as both herbicides and fungicides.
Herbicidal Activity : The trifluoromethylpyridine moiety is a key structural motif in numerous commercial herbicides. nih.gov For example, pyroxsulam, a herbicide used for weed control in cereal crops, features a 2-methoxy-4-(trifluoromethyl)phenyl analogue structure which showed high herbicidal activity. nih.gov This highlights the effectiveness of the trifluoromethylphenyl scaffold in herbicidal design.
Fungicidal Activity : Research has shown that nitrophenol derivatives possess fungicidal properties. nih.gov The fungicidal effect of 2-amino-4-nitrophenol and its derivatives has been demonstrated against several phytopathogenic fungi. nih.gov Similarly, studies on 2-allylphenol derivatives found that adding a nitro group to the aromatic ring can enhance antifungal activity. nih.govresearchgate.net The insecticide fipronil (B1672679) has a trifluoromethyl group, and a synthesized phenylsulfur pentafluoride analogue showed even higher activity, demonstrating the potential for modifications on trifluoromethyl-containing aromatic rings to yield potent pesticides. researchgate.net
The combination of the trifluoromethyl group, known for its role in potent agrochemicals, and the nitro-phenol structure, associated with fungicidal properties, makes this compound and its derivatives promising candidates for the development of new crop protection agents.
Lampricide Research and Environmental Impact Mitigation
The compound 3-trifluoromethyl-4-nitrophenol (TFM), a derivative of this compound, is a key agent in controlling the invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes region of North America. nih.govglfc.org Since the 1950s, an extensive screening of over 6,000 chemicals identified TFM as a selective piscicide, or lampricide, effective against sea lamprey larvae. glfc.orgcdnsciencepub.com Its application has been a cornerstone of one of the most successful invasive species control programs, reducing sea lamprey populations to less than 10% of their peak numbers. nih.gov
TFM's effectiveness stems from its ability to interfere with oxidative phosphorylation in mitochondria, leading to decreased ATP production. nih.gov Sea lampreys exhibit a lower capacity to detoxify and eliminate TFM compared to other fish, which contributes to its selective toxicity. glfc.orgoup.com
To enhance its efficacy and mitigate environmental impact, TFM is often used in combination with niclosamide (B1684120) (2′,5-dichloro-4′-nitrosalicylanilide). researchgate.net This mixture allows for a reduction in the total amount of lampricide needed, thereby minimizing potential effects on non-target species. researchgate.netepa.gov Research has shown that while TFM can cause temporary metabolic disturbances in non-target fish, these effects are generally transient, and populations tend to recover post-treatment. nih.govresearchgate.net
Despite its success, ongoing concerns about the use of pesticides in the environment have prompted research into alternative control methods and strategies to further mitigate the environmental impact of TFM and niclosamide. nih.govresearchgate.net These include the development of "next-generation" lampricides and the use of genetic tools. nih.govcdnsciencepub.com
The table below summarizes key findings related to the acute toxicity of TFM and niclosamide on non-target species.
| Species | Lampricide | Effect Concentration | Endpoint | Reference |
| Duckweed (Lemna gibba) | TFM | ≥4.88 mg/L | 7-day LOEC | researchgate.net |
| Duckweed (Lemna gibba) | Niclosamide | 0.271 to 0.569 mg/L | 7-day LOEC | researchgate.net |
| Midge Larvae (Chironomus dilutus) | Niclosamide | 26.2 mg/kg | LOEC (Survival) | researchgate.net |
| Midge Larvae (Chironomus dilutus) | Niclosamide | >82.1 mg/kg | LOEC (Growth) | researchgate.net |
| Juvenile Lake Sturgeon (Acipenser fulvescens) | TFM | ~1.3 times the LC99.9 of sea lamprey larvae | Not lethal | epa.gov |
LOEC: Lowest Observed Effect Concentration
Materials Science Applications
Incorporation into Polymer Formulations for Enhanced Properties
The incorporation of fluorine-containing compounds like this compound into organic molecules is a strategy employed to achieve desirable changes in the physicochemical properties of materials. researchgate.net The strong carbon-fluorine bond imparts stability and unique characteristics to the resulting polymers. unep.org While direct research on the incorporation of this compound into polymers is not extensively detailed in the provided results, the general principles of using fluorinated phenols suggest potential applications in creating polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The trifluoromethyl group is known to be resistant to environmental degradation, a property that could be beneficial in certain polymer applications. unep.org
Development of Specialty Chemicals
This compound serves as a building block in the synthesis of more complex specialty chemicals. bldpharm.comsocma.org The presence of the nitro, hydroxyl, and trifluoromethyl groups on the benzene ring allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, leading to the formation of compounds like 2-amino-5-nitro-4-(trifluoromethyl)phenol, which is a known human metabolite of 4-nitro-3-(trifluoromethyl)aniline. acs.orgnih.gov These derivatives can be further modified to create a range of specialty chemicals with applications in pharmaceuticals, agrochemicals, and dyes. socma.org The development of synthetic organic chemicals has been a significant driver of innovation across numerous industries. socma.org
Environmental Fate and Degradation Studies
Photodegradation Mechanisms and Kinetics
The environmental fate of this compound and its key derivative, the lampricide TFM, is significantly influenced by photodegradation. researchgate.netacs.org TFM is known to be non-persistent in the environment, partly due to its breakdown by sunlight. researchgate.net The rate of this photodegradation is influenced by factors such as pH. acs.org
Studies on the photodegradation of related trifluoromethylphenols have shown that the process can involve several mechanisms, including photo-hydrolysis and reactions with photochemically generated reactive species. acs.orgnih.gov The kinetics of photodegradation often follow pseudo-first-order reactions. researchgate.net For example, the photolysis rate constants for 2-(trifluoromethyl)phenol (B147641), a related compound, vary significantly with pH, indicating the role of the compound's ionization state in its degradation. researchgate.net
The table below presents the photolysis rate constants for 2-(trifluoromethyl)phenol under different pH conditions.
| Condition | Rate Constant (h⁻¹) | Reference |
| pH 5 | 3.52 ± 0.07 | researchgate.net |
| pH 7 | 26.4 ± 0.64 | researchgate.net |
| pH 10 | 334.1 ± 93.45 | researchgate.net |
Aqueous Photolysis and Byproduct Formation (e.g., Trifluoroacetic Acid)
A significant aspect of the aqueous photolysis of TFM and other trifluoromethylated phenols is the formation of trifluoroacetic acid (TFA) as a degradation byproduct. unep.orgacs.org TFA is a very stable compound with a long environmental half-life. nih.gov The photolytic degradation of TFM at 365 nm has been shown to yield TFA. acs.org
The yield of TFA from the photolysis of trifluoromethylated phenols is dependent on the specific structure of the phenol (B47542), including the nature and position of other substituents on the aromatic ring, as well as the pH of the water. acs.org For TFM, the half-life at 365 nm was found to be 22 hours at pH 9, yielding 5.1% TFA, and 91.7 hours at pH 7, yielding 17.8% TFA. acs.org The mechanism is believed to involve the formation of a trifluoromethylquinone intermediate, which then leads to the quantitative production of TFA. acs.org
The formation of TFA is a broader environmental concern as it can be a terminal residue from the degradation of various fluorinated compounds, including some refrigerants and pesticides. unep.orgacs.org
| Compound | Condition | Half-life | TFA Yield | Reference |
| TFM | 365 nm, pH 9 | 22 hours | 5.1% | acs.org |
| TFM | 365 nm, pH 7 | 91.7 hours | 17.8% | acs.org |
Metabolic Pathways in Aquatic Systems (Aerobic and Anaerobic)
Comprehensive scientific literature detailing the specific metabolic pathways of this compound in either aerobic or anaerobic aquatic systems is not currently available. Research into the biodegradation of nitrophenolic compounds often focuses on more commonly used isomers, such as 2-nitrophenol (B165410) and 4-nitrophenol, or other environmentally relevant trifluoromethylated compounds.
Generally, the biodegradation of nitrophenols in aquatic environments can proceed through two primary initial pathways. Under aerobic conditions , microorganisms typically initiate degradation by hydroxylation of the aromatic ring, followed by ring cleavage. Key enzymes in this process are often mono- or dioxygenases. Alternatively, the nitro group can be reduced to a hydroxylamino or amino group, forming aminophenols which are then further metabolized.
Under anaerobic conditions , the primary transformation route involves the reduction of the nitro group to an amino group, forming 2-amino-5-(trifluoromethyl)phenol. This process is mediated by a variety of anaerobic bacteria. The resulting aminophenol is generally more amenable to further degradation than the parent nitroaromatic compound.
While these general pathways for related compounds are established, specific intermediates and the complete sequence of metabolic reactions for this compound have not been elucidated in published research. The presence of the trifluoromethyl group, a highly stable and electron-withdrawing substituent, can significantly influence the compound's susceptibility to microbial attack and the specific enzymatic reactions involved in its breakdown. Further research is required to isolate and identify the specific microorganisms and metabolic routes responsible for the degradation of this compound in diverse aquatic environments.
Adsorption and Persistence in Environmental Compartments
Detailed experimental data on the adsorption and persistence of this compound in various environmental compartments such as soil, sediment, and water are limited in publicly accessible scientific literature. Safety Data Sheets for the compound indicate that information on its persistence, degradability, bioaccumulative potential, and mobility in soil is not available. aksci.com
The environmental behavior of this compound is dictated by its physicochemical properties, which are influenced by both the nitro and the trifluoromethyl functional groups. The trifluoromethyl group increases the compound's hydrophobicity (lipophilicity), which would suggest a tendency to adsorb to organic matter in soil and sediment. This adsorption can reduce its bioavailability and mobility in the environment.
Conversely, the phenolic hydroxyl group can ionize, increasing the compound's solubility in water, particularly at higher pH values. This would enhance its mobility in aquatic systems. The persistence of this compound in the environment is expected to be significant due to the presence of the nitro and trifluoromethyl groups, which generally increase resistance to biodegradation. Nitroaromatic compounds are known for their recalcitrance, and the carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong and resistant to cleavage by microbial enzymes.
Photolysis, or breakdown by sunlight, may be a relevant degradation process in surface waters, as is the case for other nitrophenols. However, the specific half-life and breakdown products for this compound via this pathway have not been documented.
Table of Expected Environmental Behavior:
| Environmental Compartment | Expected Behavior of this compound | Influencing Factors | Data Availability |
| Soil | Likely to adsorb to organic matter. | Trifluoromethyl group (hydrophobicity), soil organic matter content, pH. | Not Available aksci.com |
| Water | Persistence is expected to be high; mobility is pH-dependent. | Nitro and trifluoromethyl groups (recalcitrance), photolysis, water pH. | Not Available aksci.com |
| Sediment | Expected to partition from water into sediment. | Hydrophobicity, organic carbon content of sediment. | Not Available |
| Air | Potential for long-range transport if volatilized. | Vapor pressure, atmospheric conditions. | Not Available |
Further empirical studies are necessary to quantify the adsorption coefficients (Koc), degradation half-lives in different environmental matrices, and to fully understand the environmental fate and persistence of this compound.
Interactions and Mechanisms of Action in Biological Systems Excluding Dosage/administration
Binding Affinity Studies with Biological Targets
The ability of a chemical compound to exert a biological effect is often predicated on its ability to bind to specific molecular targets within an organism, such as nuclear receptors. Nuclear receptors are a family of proteins that regulate essential physiological processes, including metabolism and reproduction. nih.gov The binding of a ligand to a nuclear receptor can either activate or inhibit the receptor's function, leading to a cascade of cellular events. nih.gov
Phenolic compounds, a broad class to which 2-Nitro-5-(trifluoromethyl)phenol belongs, are known to interact with nuclear receptors. nih.gov The estrogen receptor (ER), a key player in the endocrine system, is a well-documented target for various phenolic compounds. nih.govnih.gov The binding of these compounds to the estrogen receptor can mimic the action of endogenous estrogens, potentially leading to endocrine disruption. nih.gov The interaction is often facilitated by the phenolic hydroxyl group, which can form hydrogen bonds with key amino acid residues within the receptor's ligand-binding domain. nih.gov
Furthermore, the presence of a trifluoromethyl group can influence the binding affinity and selectivity of a compound for its biological target. mdpi.com This functional group can alter the electronic properties and lipophilicity of the molecule, which are critical factors in ligand-receptor interactions. While direct binding studies on this compound with specific biological targets are not extensively documented in publicly available research, the known interactions of related phenolic and trifluoromethylated compounds provide a framework for understanding its potential binding characteristics.
Table 1: Examples of Phenolic Compounds and their Interaction with the Estrogen Receptor
| Compound | Receptor Interaction | Key Findings |
| 4-tert-butylphenol (B1678320) | Estrogen Receptor (ER) | Identified as a potential endocrine disruptor with estrogenic activity. nih.gov |
| Perfluoroalkyl acids (PFAAs) | Estrogen Receptor α (ERα) | Weakly bind to trout liver ER and enhance human ERα-dependent transcriptional activation. nih.gov |
| 4-chloropyrocatechol | Estrogen Receptor α (ERα) | Shown to behave like estradiol (B170435) with about one-third of its potency in cell-free experiments. nih.gov |
Enzyme Inhibition Mechanisms
Enzyme inhibition is a crucial mechanism through which chemical compounds can modulate biological processes. Research has identified that compounds structurally related to this compound exhibit significant enzyme inhibitory activity, particularly against microbial enzymes.
A notable target is the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The inhibition of DprE1 is a promising strategy for the development of new anti-tuberculosis drugs. nih.gov A fundamental characteristic of many covalent DprE1 inhibitors is the presence of a nitro group, which is crucial for their mechanism of action. nih.gov
Studies have shown that compounds featuring a 3-nitro-5-(trifluoromethyl)phenyl moiety, a structure closely analogous to this compound, are potent inhibitors of DprE1. nih.gov The mechanism of inhibition by nitro-containing compounds often involves the reduction of the nitro group within the enzyme's active site, leading to the formation of a reactive species that covalently binds to a key cysteine residue (Cys387) in DprE1, thereby irreversibly inactivating the enzyme. nih.gov
Table 2: Inhibition of DprE1 by Structurally Related Compounds
| Compound Class | Target Enzyme | Mechanism of Action |
| Benzothiazinones (BTZ) | DprE1 | The nitro group is reduced to a nitroso derivative, which then forms a covalent bond with Cys387 in the enzyme's active site. nih.gov |
| 3-nitro-5-(trifluoromethyl)phenyl analogues of 1,2,4-triazoles | DprE1 | Docking studies indicate these compounds act as inhibitors of the DprE1 enzyme. nih.gov |
| Nitroimidazoles (Pretomanid and Delamanid) | DprE2 | These compounds have been shown to inhibit DprE2, another enzyme in the same pathway as DprE1. bham.ac.uk |
Interference with Viral Replication Processes
The potential for compounds containing nitro and trifluoromethyl groups to interfere with viral replication has been explored in several studies. While direct research on the antiviral activity of this compound is limited, the activities of related compounds provide insights into its potential mechanisms.
The introduction of a trifluoromethyl group into a molecule can enhance its biological activity, including antiviral properties. mdpi.com This is attributed to the high electronegativity of the fluorine atoms, which can improve the molecule's ability to form hydrogen bonds with viral enzymes, such as reverse transcriptase or DNA polymerase, thereby blocking viral replication. mdpi.com
Furthermore, studies on other nitrophenolic compounds have demonstrated antiviral effects. For instance, certain nitroporphyrin and nitrocorrole derivatives have shown strong activity against human Cytomegalovirus. nih.gov Halogenated compounds, which share some electronic properties with trifluoromethylated substances, have also been shown to inhibit viral replication by targeting both early and post-entry steps, including the synthesis of the viral genome and proteins. mdpi.com The collective evidence suggests that a compound like this compound, possessing both a nitro group and a trifluoromethyl group, could potentially interfere with viral replication through multiple mechanisms.
Effects on Plant Physiology and Growth Regulation
Phenolic compounds are known to play diverse roles in plant physiology, acting as signaling molecules, defense compounds, and growth regulators. mdpi.comnih.gov The application of exogenous phenolic compounds can influence various aspects of plant growth and development.
The general mechanisms by which phenolic compounds influence plant physiology include the modulation of hormonal balance, with some compounds exhibiting auxin-like effects. researchgate.net They can also influence cell division and photosynthetic activity. researchgate.net The specific effects of this compound on plant systems would likely depend on the plant species and the concentration applied.
Table 3: Examples of Nitrophenolic Compounds Used as Plant Growth Regulators
| Compound/Product | Reported Effects |
| Compound nitro-phenolic potassium salt | Promotes nutrient absorption, root growth, and fruit protection. google.com |
| Sodium 5-nitrogualacolate (2-Methoxy-5-nitrophenol sodium salt) | Enhances photosynthesis, promotes the formation of dry materials, and enhances the absorption and transportation of nutrients. plantgrowthhormones.com |
| Compound sodium nitrophenolate | Accelerates plant rooting speed, enhances development, and improves crop quality and yield. nih.gov |
Investigations of Estrogen Agonist Activity
As discussed in the context of binding affinity, phenolic compounds have the potential to act as estrogen agonists by interacting with the estrogen receptor. nih.gov This interaction can lead to the activation of estrogenic signaling pathways, classifying such compounds as potential endocrine disruptors. nih.gov
The structural features of this compound, namely the phenolic hydroxyl group, are consistent with those of other known estrogenic compounds. nih.gov Studies on various substituted phenols have demonstrated their ability to bind to the estrogen receptor and elicit an estrogenic response. nih.gov For example, 4-tert-butylphenol is recognized for its potential estrogenic activity. nih.gov
Moreover, perfluoroalkyl acids (PFAAs), which contain fluorinated carbon chains, have been shown to induce estrogen-responsive biomarkers and enhance human ERα-dependent transcriptional activation. nih.gov In silico modeling has further suggested that these compounds can dock with ERα in a manner similar to known environmental estrogens. nih.gov Given these findings, it is plausible that this compound could also exhibit estrogen agonist activity, though direct experimental evidence is needed for confirmation.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Fluorinated Phenols
The synthesis of fluorinated organic molecules, including phenols, is a cornerstone of modern medicinal and materials chemistry. springernature.com The introduction of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can dramatically alter a molecule's physical, chemical, and biological properties. rsc.org Research is actively pursuing more efficient, selective, and sustainable methods for creating these valuable compounds.
Contemporary strategies are moving beyond traditional, often harsh, fluorination techniques. A significant area of development is the use of novel reagents and catalysts that allow for precise C-H fluorination and fluoroalkylation. springernature.com This includes the development of reagents like pyridinium (B92312) poly(hydrogen fluoride) and triethylamine (B128534) trishydrofluoride, which offer more convenient handling and application. springernature.com Furthermore, chemoenzymatic synthesis represents a burgeoning frontier. nih.gov This approach combines the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. For instance, researchers have engineered hybrid polyketide synthase/fatty acid synthase systems that can incorporate fluorinated building blocks into complex molecular scaffolds, opening a pathway to novel fluorinated antibiotics and other bioactive compounds. nih.gov Another innovative avenue involves sigmatropic rearrangements, where optically active γ-fluoroalkylated allylic alcohols can be transformed into various products with high stereoselectivity. jst.go.jp
Flow chemistry is also emerging as a powerful tool for synthesis. youtube.com By conducting reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters like temperature and mixing, often leading to higher yields and purity. This method is particularly advantageous for energetic reactions like nitration. youtube.comcorning.com
Exploration of Structure-Activity Relationships in Bioactive Analogues
Understanding how the structure of a molecule relates to its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and toxicology. For analogs of 2-Nitro-5-(trifluoromethyl)phenol, which contain both a nitro group and a trifluoromethyl group, SAR studies are crucial for designing new compounds with desired properties, whether for therapeutic or agricultural applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a key computational technique in this field. mdpi.com QSAR models use statistical methods to correlate variations in chemical structure with changes in biological activity. For nitroaromatic compounds, QSAR has been used to predict toxicity by identifying the structural features and physicochemical properties—such as hydrophobicity and electrostatic interactions—that contribute to their biological effects. nih.govmdpi.com These models can help differentiate compounds based on their probable mechanisms of toxicity and predict the potential hazards of new derivatives without extensive animal testing. nih.govnih.gov
Research in this area involves synthesizing series of related compounds and evaluating their biological activity. For example, studies on 5-(trifluoromethyl)pyrimidine (B70122) nucleoside analogues have demonstrated that specific derivatives exhibit significant antiviral activity with favorable therapeutic indexes. nih.gov Similarly, detailed SAR studies on other complex fluorinated molecules have led to the discovery of new antipsychotic agents by systematically modifying the molecular structure and assessing the impact on receptor affinity and in vivo activity. nih.gov
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable mechanistic insight and allows for precise process control. For the synthesis of compounds like this compound, which involves reactions such as nitration, advanced in-situ spectroscopic techniques are becoming indispensable.
Fourier Transform Infrared (FTIR) spectroscopy, when coupled with a recycle reactor, enables the continuous monitoring of reaction progress. nih.gov This setup has been successfully used to study free radical reactions, providing kinetic profiles that illuminate reaction mechanisms under electrochemical control. nih.gov Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for detecting molecules at very low concentrations. It has been employed to monitor the nitration of tyrosine residues in peptides, a process analogous to the nitration of phenols. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is also being adapted for real-time analysis. Reaction-interrupted excitation transfer (ExTra) NMR is a technique designed to selectively track atoms as they undergo chemical conversion during a fast, irreversible reaction. rsc.org This method can follow processes on a sub-second timescale using standard NMR equipment, offering a powerful tool for understanding reaction dynamics. rsc.org Other emerging techniques include Laser-Induced Breakdown Spectroscopy (LIBS) and Cavity Ring-Down Spectroscopy (CRDS), which provide rapid and highly sensitive analysis of elemental composition and trace gases, respectively. numberanalytics.com
Computational Design and Prediction of Novel Derivatives
Computational chemistry has revolutionized the process of designing new molecules. By using powerful algorithms and molecular modeling, scientists can predict the properties of hypothetical compounds before they are ever synthesized in a lab, saving significant time and resources. researchgate.neteurekaselect.com This in silico approach is particularly valuable for designing derivatives of this compound with tailored functionalities.
Density Functional Theory (DFT) is a widely used computational method to analyze electronic structures, predict heats of formation, and estimate the performance and sensitivity of energetic compounds like nitroaromatics. nih.gov Researchers can design series of novel compounds based on existing molecular skeletons and then computationally screen them for desired properties such as high energy density and low impact sensitivity. nih.gov This approach has been used to identify promising new energetic materials by constructing bicyclic or caged structures based on known frameworks. nih.gov
In the realm of drug discovery, molecular docking and molecular dynamics simulations are essential tools. eurekaselect.comnih.gov These methods predict how a potential drug molecule (a ligand) will bind to a biological target, such as a protein or enzyme. By understanding these interactions, chemists can design novel nitroaromatic compounds as potent and selective enzyme inhibitors, a strategy that has shown promise in developing new antimalarial and anticancer agents. nih.gov
Comprehensive Environmental Risk Assessment Models
As the use of synthetic chemicals like fluorinated phenols increases, so does the importance of understanding and predicting their environmental fate and potential risks. rsc.org Trifluoromethylphenols are recognized as environmental contaminants that can arise from the transformation of pharmaceuticals and agrochemicals. rsc.orgrsc.org A primary concern is their potential to degrade into persistent pollutants like trifluoroacetic acid (TFA). rsc.orgacs.orgacs.org
Future research is focused on developing more comprehensive environmental risk assessment models. Traditional methods often focus on the toxicity and exposure of a single compound. nih.gov Newer approaches aim to integrate multiple factors, including persistence, bioaccumulation potential, and transformation products, across different environmental compartments like water, soil, and air. nih.govnih.gov For per- and polyfluoroalkyl substances (PFAS), a broad class that includes trifluoromethylphenols, there is a recognized need for models that can predict exposure and toxicity based on molecular structure and physicochemical properties. oup.com
Studies on the aqueous photolysis and hydrolysis of trifluoromethylphenols show that their environmental degradation is highly dependent on factors like pH and the specific arrangement of substituents on the aromatic ring. rsc.orgacs.orgacs.org For example, the photolytic half-life of 3-trifluoromethyl-4-nitrophenol (TFM) and its yield of TFA are strongly affected by pH. acs.orgacs.org Such detailed experimental data are crucial for building and validating accurate predictive models. These advanced models will provide a more robust basis for environmental protection and regulatory decision-making. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-nitro-5-(trifluoromethyl)phenol in laboratory settings?
A validated method involves the hydrolysis of a halogenated precursor. For example, 1-chloro-5-nitro-2-trifluoromethylbenzene can be refluxed with NaOH in ethanol for 24 hours, followed by extraction with ethyl acetate, drying (Na₂SO₄), and purification via silica gel chromatography (petroleum ether/ethyl acetate). This yields the phenol as a yellow solid with ~43% efficiency. Note that isomer purity must be confirmed via NMR or HPLC due to positional sensitivity in nitration reactions .
Q. What are the key physicochemical properties of this compound critical for experimental handling?
Key properties include:
- Molecular formula : C₇H₄F₃NO₃
- Molecular weight : 207.11 g/mol
- Physical state : Solid (yellow) at room temperature
- Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, ethyl acetate) based on synthesis workup . While exact melting points are unspecified, analogous nitrophenols (e.g., 4-nitrophenol) melt at 113–115°C, suggesting similar thermal stability .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Fire hazards : Use dry powder or CO₂ extinguishers; avoid water jets to prevent toxic HF gas formation during decomposition .
- Storage : Keep in airtight containers away from heat/oxidizers. Monitor for stability changes over time .
Advanced Research Questions
Q. How do the electronic effects of nitro and trifluoromethyl groups influence reactivity in electrophilic substitution reactions?
Both groups are strong electron-withdrawing meta-directors. The nitro group (-NO₂) deactivates the ring via resonance, while the trifluoromethyl (-CF₃) group exerts inductive withdrawal. This dual effect limits electrophilic substitution to the remaining meta/para positions relative to the existing substituents. Computational studies (e.g., DFT) are recommended to predict regioselectivity in reactions like sulfonation or halogenation .
Q. What analytical techniques are most suitable for quantifying this compound in complex mixtures?
- HPLC-UV : Utilize reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and UV detection at ~270 nm (nitro group absorbance).
- GC-MS : Derivatize the phenol (e.g., silylation) to improve volatility. Compare retention times against certified standards, as done for 4-nitrophenol .
- NMR : ¹⁹F NMR can distinguish positional isomers via unique chemical shifts .
Q. How can conflicting solubility data for this compound in different solvents be resolved methodologically?
Conduct systematic solubility tests:
- Prepare saturated solutions in solvents (e.g., ethanol, DMSO, hexane) at 25°C.
- Filter and quantify supernatant concentration via gravimetry or UV spectroscopy.
- Validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility. Note that trifluoromethyl groups enhance solubility in fluorinated solvents (e.g., TFA), while nitro groups favor polar aprotic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
